

IDO1 Biology & Therapeutic Rationale

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Compound Focus: Ido-IN-14

Cat. No.: S14464654

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The table below summarizes the core functions and regulatory mechanisms of IDO1, which are critical for designing pharmacodynamic studies.

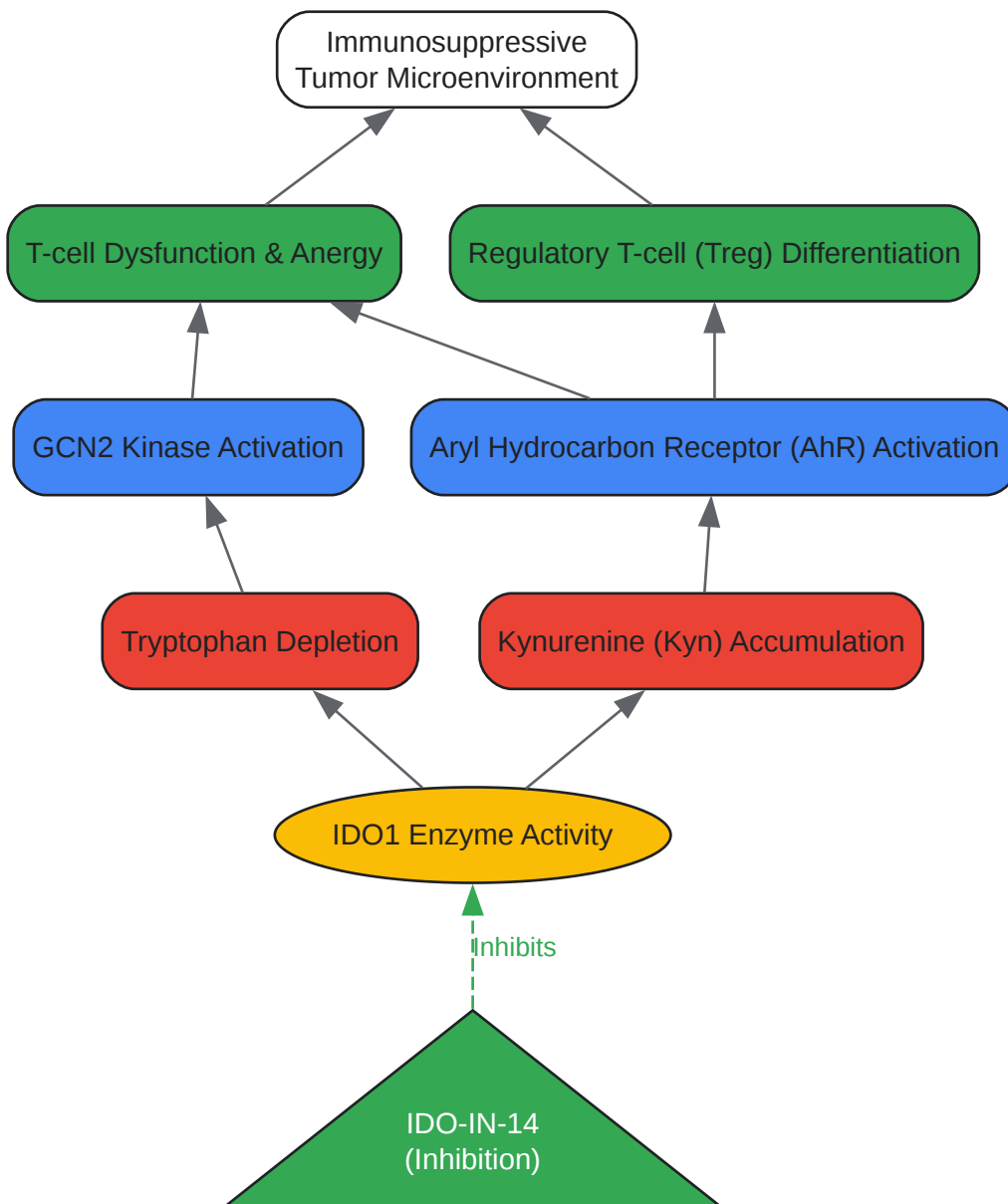
| Aspect | Description | Experimental & Therapeutic Implications |
|----------------------|---|---|
| Core Function | Rate-limiting enzyme catabolizing tryptophan (Trp) to kynurenine (Kyn) [1] [2] [3]. | Creates an immunosuppressive microenvironment; target for cancer immunotherapy [2] [4] [5]. |

| **Mechanisms of Immune Suppression** | 1. **Tryptophan Depletion:** Activates GCN2 kinase, inhibiting T-cell proliferation and function [2] [4]. 2. **Kynurenine Accumulation:** Binds to Aryl Hydrocarbon Receptor (AhR), driving T-reg differentiation and upregulating PD-1 [6] [2]. | Dual-pathway suppression leads to T-cell dysfunction/anergy and tolerance [7]. | | **Post-Translational Regulation** | Deubiquitinase **USP14** stabilizes IDO1 protein by preventing TRIM21-mediated degradation [6]. | USP14 represents an alternative therapeutic target to modulate IDO1 levels without compensatory AhR activation [6]. | | **Clinical Resistance Link** | High pre-treatment Kyn/Trp ratio in serum correlates with primary resistance to anti-PD-1 therapy (e.g., Nivolumab) in NSCLC [5]. | Serum Kyn/Trp ratio is a potential predictive biomarker for patient stratification [5]. |

Experimental Pathways & Workflows

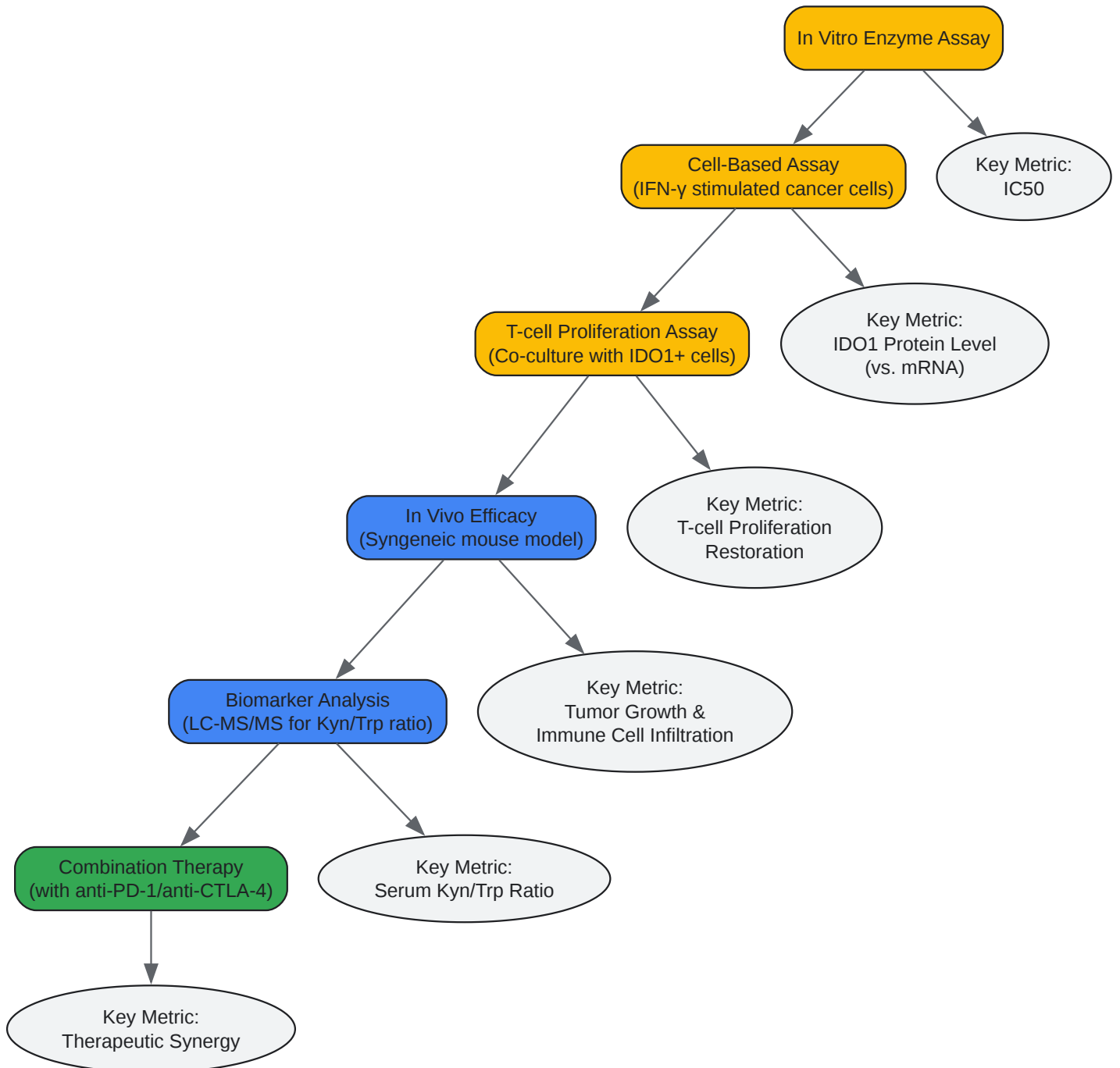
Based on the general principles of IDO1 research, here are two key experimental pathways and a suggested workflow for evaluating an IDO1 inhibitor.

The signaling diagram below illustrates the core immunosuppressive mechanism driven by IDO1 activity, which **IDO-IN-14** is designed to inhibit.



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For a comprehensive assessment of **IDO-IN-14**, you can follow the workflow below, which integrates key in vitro and in vivo assays.



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Suggested Protocols for Key Assays

Here are detailed methodologies for two foundational experiments, adapted from the literature, which you can tailor for **IDO-IN-14**.

1. In Vitro IDO1 Enzyme Inhibition Assay This protocol measures the direct inhibitory effect of **IDO-IN-14** on the IDO1 enzyme.

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of **IDO-IN-14** against recombinant human IDO1.
- **Materials:**
 - Recombinant human IDO1 enzyme.
 - L-Tryptophan substrate.
 - **IDO-IN-14** (test compound) and a reference inhibitor (e.g., Epacadostat).
 - Assay buffer (e.g., PBS, pH 7.4).
 - Detection reagents for kynurenine (e.g., Ehrlich's reagent or LC-MS/MS).
- **Procedure:**
 - Prepare a serial dilution of **IDO-IN-14** in DMSO, ensuring the final DMSO concentration is consistent and non-inhibitory (e.g., ≤1%).
 - In a 96-well plate, mix recombinant IDO1 with the compound or vehicle control in assay buffer.
 - Initiate the reaction by adding L-tryptophan to a final concentration of 100 μM.
 - Incubate the reaction at 37°C for 1-2 hours.
 - Stop the reaction by adding 30% (w/v) trichloroacetic acid and incubate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.
 - Centrifuge the plate to pellet precipitated protein.
 - Transfer the supernatant to a new plate and mix with an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
 - Measure the absorbance at 490 nm. Alternatively, for higher specificity, quantify kynurenine directly using LC-MS/MS [5].
 - Calculate the percentage of inhibition and determine the IC₅₀ value using non-linear regression analysis.

2. Cell-Based IDO1 Inhibition and Functional T-cell Assay This protocol evaluates the cellular activity of **IDO-IN-14** and its functional consequence on T-cell proliferation.

- **Objective:** To assess the potency of **IDO-IN-14** in reducing kynurenine production in cancer cells and to test its ability to restore T-cell proliferation in a co-culture system.
- **Materials:**

- Human cancer cell line with inducible IDO1 expression (e.g., HT-29 or other CRC cells treated with IFN- γ) [6].
- Peripheral blood mononuclear cells (PBMCs) from healthy donors.
- IFN- γ .
- **IDO-IN-14**.
- T-cell activation beads (e.g., anti-CD3/CD28).
- CFSE or other cell proliferation dye.
- **Procedure: Part A: Kynurenine Production in Cancer Cells**
 - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat cells with **IDO-IN-14** for 1 hour, then stimulate with IFN- γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
 - Collect the cell culture supernatant.
 - Quantify kynurenine concentration using Ehrlich's reagent or LC-MS/MS as described above [6] [5]. Measure tryptophan levels via LC-MS/MS for a more comprehensive Kyn/Trp ratio. *Part B: T-cell Proliferation Co-culture*
 - Isolate PBMCs and label them with CFSE according to the manufacturer's protocol.
 - Activate CFSE-labeled PBMCs with anti-CD3/CD28 beads.
 - Co-culture the activated PBMCs with the pre-treated (from Part A) and washed cancer cells.
 - After 3-5 days, harvest the non-adherent cells and analyze T-cell proliferation by measuring CFSE dilution via flow cytometry.
 - The restoration of T-cell proliferation in the **IDO-IN-14** treated group, compared to the IFN- γ only control, indicates functional reversal of IDO1-mediated immunosuppression.

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